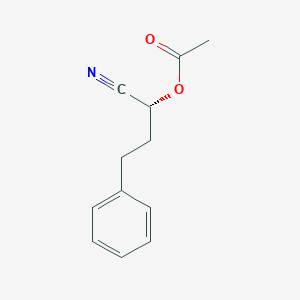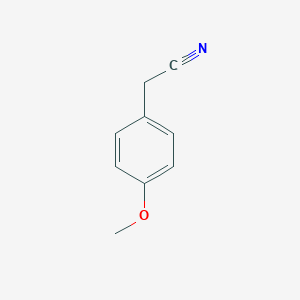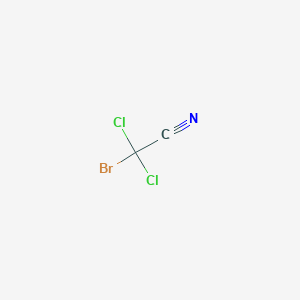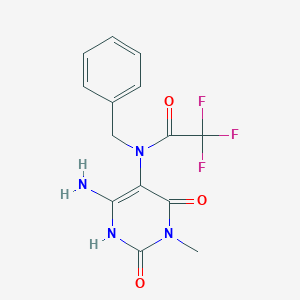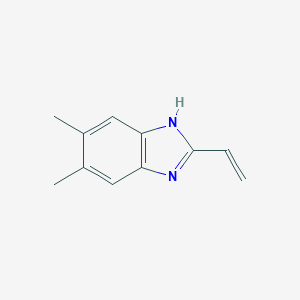
2-Vinyl-5,6-dimethyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Vinyl-5,6-dimethyl-1H-benzimidazole is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. This compound is also known as VDM, and it is a structural analog of purines. VDM has been found to exhibit a wide range of biochemical and physiological effects, making it an important compound for research purposes.
Scientific Research Applications
VDM has been extensively studied for its potential applications in various fields of science. One of the most significant applications of VDM is in the field of biochemistry. VDM has been found to inhibit the activity of certain enzymes, such as xanthine oxidase, which is involved in the production of uric acid. This inhibition has potential therapeutic applications in the treatment of gout and other conditions associated with high levels of uric acid.
VDM has also been studied for its potential anticancer properties. It has been found to inhibit the growth of certain cancer cells, including breast cancer cells and leukemia cells. This inhibition is thought to be due to the ability of VDM to induce apoptosis, or programmed cell death, in these cells.
Mechanism Of Action
The mechanism of action of VDM is not fully understood, but it is thought to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. VDM has also been found to inhibit the activity of certain transcription factors, which are involved in the regulation of gene expression.
Biochemical And Physiological Effects
VDM has a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including xanthine oxidase and topoisomerase II. It has also been found to induce apoptosis in cancer cells and inhibit the growth of certain cancer cells.
Advantages And Limitations For Lab Experiments
One of the major advantages of VDM is its ability to inhibit the activity of certain enzymes and induce apoptosis in cancer cells. This makes it an important compound for research purposes in the fields of biochemistry and cancer biology. However, there are also limitations to the use of VDM in lab experiments. For example, it is a relatively complex compound to synthesize, and it may not be readily available in large quantities.
Future Directions
There are many potential future directions for research on VDM. One area of interest is the development of VDM analogs with improved properties for use in cancer therapy. Another area of interest is the study of the mechanism of action of VDM and the identification of its molecular targets. Additionally, research on the synthesis of VDM and its analogs may lead to the development of more efficient methods for producing these compounds. Overall, VDM is a promising compound with many potential applications in various fields of science.
Synthesis Methods
The synthesis of VDM involves the reaction of 2-vinyl-1H-benzimidazole with dimethylamine in the presence of a catalyst. This reaction results in the formation of 2-vinyl-5,6-dimethyl-1H-benzimidazole. The yield of this reaction is typically high, and the purity of the product can be increased through recrystallization.
properties
CAS RN |
136616-63-2 |
|---|---|
Product Name |
2-Vinyl-5,6-dimethyl-1H-benzimidazole |
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
2-ethenyl-5,6-dimethyl-1H-benzimidazole |
InChI |
InChI=1S/C11H12N2/c1-4-11-12-9-5-7(2)8(3)6-10(9)13-11/h4-6H,1H2,2-3H3,(H,12,13) |
InChI Key |
ZBROKEOFSJLGFN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C=C |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C=C |
synonyms |
1H-Benzimidazole,2-ethenyl-5,6-dimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



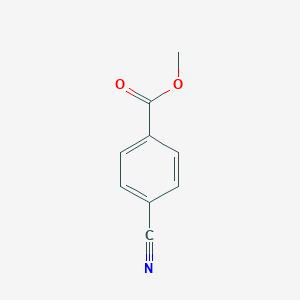
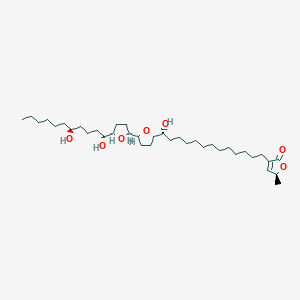
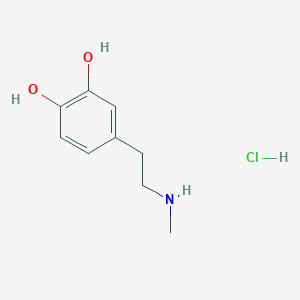
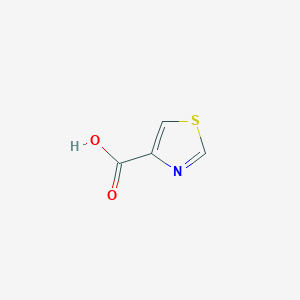
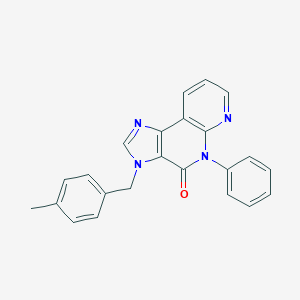
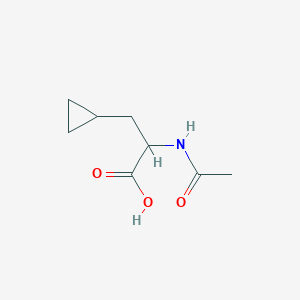
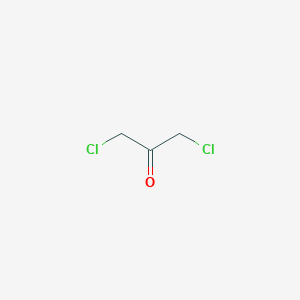
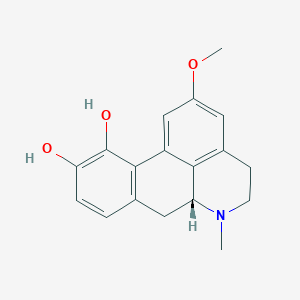
![tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B141482.png)
